- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles, ChemRxiv, 2021, 1, 1-14
Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)
2-Fluoro-4-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4-methoxybenzonitrile
- 3-Fluoro-4-cyanoanisole
- 2-fluoro-4-methoxybenzenecarbonitrile
- 2-Fluoro-4-methoxy-benzonitrile
- 3-Fluor-4-cyano-anisol
- 4-Cyano-3-fluoroanisole
- 4-methoxy-2-fluorobenzonitrile
- benzonitrile,2-fluoro-4-methoxy
- fluoro-4-methoxy-benzonitrile
- benzonitrile, 2-fluoro-4-methoxy-
- 3-FLUORO-4-CYANO ANISOLE
- 3-FLUORO-4-CYANO ANISOL
- PubChem4783
- KSC494M1T
- 2-fluor-4-methoxybenzonitrile
- HWKUZTFIZATJPM-UHFFFAOYSA-N
- WT445
- SBB055495
- WT220
- 2-Fluoro-4-methoxybenzonitrile (ACI)
- FS-1326
- CS-W008288
- SY103944
- Z1160930711
- EN300-106135
- DB-008199
- AC-4076
- 94610-82-9
- DTXSID20348678
- MFCD00509374
- DTXCID00299750
- AKOS006343216
- SCHEMBL2539990
-
- MDL: MFCD00509374
- Inchi: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
- InChI Key: HWKUZTFIZATJPM-UHFFFAOYSA-N
- SMILES: N#CC1C(F)=CC(OC)=CC=1
Computed Properties
- Exact Mass: 151.04300
- Monoisotopic Mass: 151.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.18
- Melting Point: 62-65°C
- Boiling Point: 233.9°Cat760mmHg
- Flash Point: 95.3°C
- Refractive Index: 1.505
- PSA: 33.02000
- LogP: 1.70598
2-Fluoro-4-methoxybenzonitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H331,H302,H312,H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:UN 3276
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S23; S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
2-Fluoro-4-methoxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-4-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013330-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 013330-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
£60.00 | 2022-03-01 | |
| Fluorochem | 013330-25g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 25g |
£180.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122746-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
¥70.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122746-25g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 25g |
¥744.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122746-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
¥186.90 | 2023-09-02 | |
| Alichem | A015000277-250mg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A015000277-500mg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A015000277-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
$1534.70 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
437.0CNY | 2021-07-05 |
2-Fluoro-4-methoxybenzonitrile Production Method
Production Method 1
1.2 Reagents: Water ; rt
Production Method 2
- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor, 2006, , ,
Production Method 3
- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,
Production Method 4
- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172
Production Method 5
- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, Helvetica Chimica Acta, 1984, 67(6), 1572-9
Production Method 6
- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols, Tetrahedron Letters, 2009, 50(27), 3776-3779
Production Method 7
- Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis, Journal of the American Chemical Society, 2017, 139(8), 2880-2883
Production Method 8
- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,
Production Method 9
- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions, Green Chemistry, 2022, 24(7), 2853-2858
Production Method 10
- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition, Journal of Sulfur Chemistry, 2018, 39(5), 507-515
Production Method 11
1.2 Reagents: Water
- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles, Journal of the American Chemical Society, 2021, 143(27), 10422-10428
Production Method 12
- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes, Asian Journal of Organic Chemistry, 2023, 12(6),
Production Method 13
- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,
Production Method 14
1.2 Solvents: Dimethylformamide ; overnight, reflux
- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,
Production Method 15
- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,
Production Method 16
- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,
Production Method 17
- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,
Production Method 18
1.2 24 h, 35 °C
- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362
Production Method 19
- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,
2-Fluoro-4-methoxybenzonitrile Raw materials
- (2-fluoro-4-methoxyphenyl)boronic acid
- 2-Fluoro-1,4-dimethoxybenzene
- 4-Methoxy-2-nitrobenzonitrile
- 2-Fluoro-4-methoxybenzamide
- 2,4-Difluorobenzonitrile
- 1-fluoro-3-methoxybenzene
- 1-bromo-2-fluoro-4-methoxy-benzene
- Benzaldehyde, 2-fluoro-4-methoxy-, oxime
- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester
- 2-Fluoro-4-hydroxybenzonitrile
- 2-Fluoro-4-methoxybenzaldehyde
- trimethylsilanecarbonitrile
2-Fluoro-4-methoxybenzonitrile Preparation Products
2-Fluoro-4-methoxybenzonitrile Suppliers
2-Fluoro-4-methoxybenzonitrile Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-Fluoro-4-methoxybenzonitrile
Comprehensive Overview of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9): Properties, Applications, and Industry Insights
2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9) is a fluorinated aromatic compound with significant relevance in pharmaceutical and agrochemical research. This specialty chemical is characterized by its unique molecular structure, combining a fluorine substituent and a methoxy group on a benzonitrile backbone. Such structural features make it a valuable building block in organic synthesis, particularly for designing bioactive molecules. The compound's high purity and thermal stability have garnered attention from researchers exploring novel heterocyclic compounds and small-molecule inhibitors.
In recent years, the demand for fluorinated intermediates like 2-Fluoro-4-methoxybenzonitrile has surged due to their role in developing targeted therapies and crop protection agents. Industry reports highlight its use in kinase inhibitor synthesis, a hot topic in oncology research. The compound's electron-withdrawing properties enhance binding affinity in drug-receptor interactions, addressing current challenges in drug discovery pipelines. Furthermore, its application in material science, particularly for liquid crystal formulations, aligns with the growing interest in advanced display technologies.
Synthetic routes to 94610-82-9 typically involve nucleophilic aromatic substitution or palladium-catalyzed cyanation, with recent studies focusing on green chemistry approaches to improve yield and reduce waste. Analytical techniques such as HPLC and GC-MS are crucial for quality control, ensuring compliance with pharmaceutical-grade standards. Researchers frequently search for "2-Fluoro-4-methoxybenzonitrile solubility" and "safety data sheet," reflecting practical concerns in laboratory handling.
The compound's structure-activity relationship (SAR) has become a focal point in medicinal chemistry forums, with particular interest in how the fluoro-methoxy combination influences metabolic stability. Patent analyses reveal its incorporation in anticancer and antiviral prototypes, correlating with trending searches for "fluorine in drug design." Environmental considerations also drive inquiries about its biodegradation profile, as the industry shifts toward sustainable chemistry practices.
Market projections indicate steady growth for 94610-82-9, supported by expanding R&D in precision agriculture and personalized medicine. Suppliers emphasize custom synthesis options to meet diverse research needs, while academic publications explore its potential in fluorescence probes for cellular imaging. The compound's versatility ensures its continued relevance across multiple high-tech industries, making it a subject of ongoing scientific investigation and commercial interest.
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